![molecular formula C14H8BrI B14219120 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene CAS No. 832744-30-6](/img/structure/B14219120.png)
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage
准备方法
The synthesis of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .
For industrial production, the process may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.
化学反应分析
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in electronic and optoelectronic devices.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the development of probes for imaging and diagnostic purposes.
作用机制
The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene largely depends on its application. In organic synthesis, its reactivity is influenced by the presence of the bromine and iodine atoms, which can act as leaving groups in substitution reactions. In material science, its electronic properties are exploited to enhance the performance of semiconductors and OLEDs. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
1-[(4-Bromophenyl)ethynyl]-3-iodobenzene can be compared with similar compounds such as:
1-Bromo-4-ethynylbenzene: This compound lacks the iodine atom, which can affect its reactivity and applications in cross-coupling reactions.
(4-Bromophenylethynyl)trimethylsilane: The presence of the trimethylsilyl group can influence its stability and reactivity in organic synthesis.
4-[(4-Bromophenyl)ethynyl]pyridine: The pyridine ring introduces additional electronic effects, making it useful in coordination chemistry and catalysis.
The uniqueness of this compound lies in its dual halogenation, which provides versatility in various chemical reactions and applications.
属性
CAS 编号 |
832744-30-6 |
|---|---|
分子式 |
C14H8BrI |
分子量 |
383.02 g/mol |
IUPAC 名称 |
1-bromo-4-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H |
InChI 键 |
HYLUYKXACVMGKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
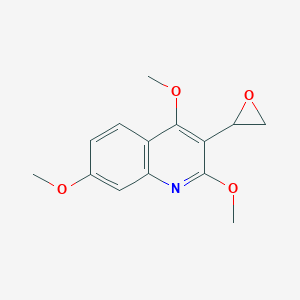
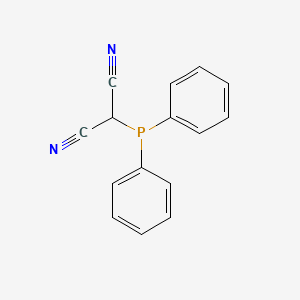
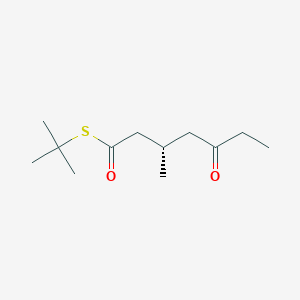
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
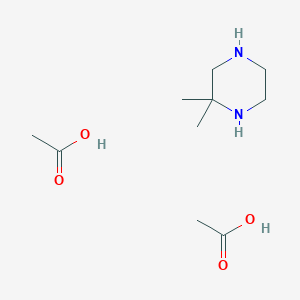
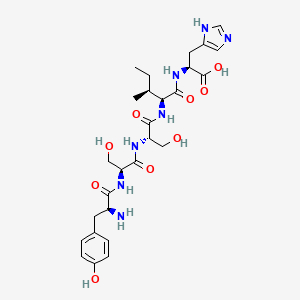

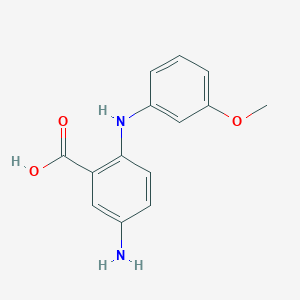

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
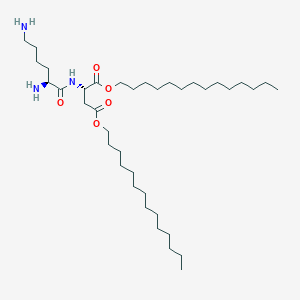
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
